molecular formula C9H17NO2 B13516183 Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate

Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate

Cat. No.: B13516183
M. Wt: 171.24 g/mol
InChI Key: HDCVOOMNEULPRD-JGVFFNPUSA-N
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Description

Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester group at the 3-position and an isopropyl substituent at the 4-position of the pyrrolidine ring, with both stereocenters in the S configuration. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic structure, which can serve as a scaffold for bioactive molecules. Its stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, lipophilicity, and intermolecular interactions, making it a candidate for asymmetric catalysis or as a building block in drug design .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m0/s1

InChI Key

HDCVOOMNEULPRD-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@@H]1CNC[C@H]1C(=O)OC

Canonical SMILES

CC(C)C1CNCC1C(=O)OC

Origin of Product

United States

Preparation Methods

Enantioselective Michael Addition and Cyclization

A highly stereoselective approach involves an enantioselective Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds (such as carboxylic acid ester-substituted enones), catalyzed by chiral amines. This step yields β-carboxylic acid ester substituted intermediates with defined stereochemistry.

Subsequently, intramolecular cyclization is performed in the presence of reductants such as zinc and acetic acid or palladium on charcoal (Pd/C) with hydrogen gas. This step converts the intermediate into the pyrrolidine ring system, preserving stereochemical integrity.

Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Time Outcome
Michael Addition Nitroalkane, α,β-unsaturated ester, chiral amine catalyst Typically methanol or similar Ambient to 30 °C 1–72 hours β-Carboxylic acid ester intermediate
Cyclization/Reduction Zn/AcOH or Pd/C with H₂, optionally with acid (e.g., p-toluenesulfonic acid) Methanol or inert solvent 10–30 °C Until intermediate consumed Pyrrolidine derivative with stereocontrol

This method is noted for being atom economical and providing moderate to high stereoselectivity.

Alkylation and Esterification Routes

Alternative synthetic routes involve:

  • Alkylation of pyrrolidine precursors with isopropyl halides to introduce the isopropyl group at the 4-position.
  • Esterification of 3-pyrrolidinecarboxylic acid derivatives with methanol under acidic or catalytic conditions to form the methyl ester.

These reactions require careful control of reaction conditions to maintain stereochemistry and avoid racemization.

Protection and Deprotection Strategies

Nitrogen protecting groups such as benzoyl or benzyloxycarbonyl (Cbz) are often introduced to the pyrrolidine nitrogen to facilitate selective functional group transformations without side reactions. These groups are introduced after ring formation and removed in the final steps to yield the free amine if required.

  • The enantioselective Michael addition followed by reductive cyclization has been demonstrated to produce 3-pyrrolidine carboxylate derivatives with high stereoselectivity and yield, suitable for pharmaceutical intermediates.
  • The use of Pd/C hydrogenation or zinc/acetic acid reduction provides flexibility depending on scale and available equipment.
  • The stereochemical configuration (3S,4S) is critical for biological activity, and the described methods have been optimized to preserve this configuration.
  • Reaction monitoring by NMR and chromatographic methods confirms the disappearance of intermediates and formation of the desired product within 1 to 72 hours depending on conditions.
Method Key Steps Reagents Conditions Stereoselectivity Yield Notes
Enantioselective Michael Addition + Cyclization Michael addition of nitroalkanes to α,β-unsaturated esters; reductive cyclization Nitroalkanes, chiral amine catalyst, Zn/AcOH or Pd/C + H₂ 10–30 °C, 1–72 h, MeOH solvent High (3S,4S) Moderate to High Atom economical, stereoselective
Alkylation + Esterification Alkylation of pyrrolidine; esterification of carboxylic acid Isopropyl halides, methanol, acid catalyst Controlled temperature, inert atmosphere Moderate Variable Requires protection strategies
Protection/Deprotection Introduction/removal of N-protecting groups Benzoyl chloride, Cbz-Cl, acids/bases Standard conditions N/A High Facilitates selective transformations

The preparation of Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate is most effectively achieved through an enantioselective Michael addition followed by reductive cyclization, ensuring high stereochemical purity and yield. Alternative methods involving alkylation and esterification are also viable but require careful stereochemical control. Protection strategies are essential for multi-step synthesis. These methods have been validated in literature and patent disclosures, demonstrating their applicability for producing this compound as a building block for further chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate with three analogs, focusing on structural variations, stereochemistry, and inferred properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Stereochemistry Key Properties/Applications
This compound Isopropyl (C4), methyl ester (C3) 3S,4S High rigidity; potential chiral catalyst
Methyl (3R,4R)-4-isopropylpyrrolidine-3-carboxylate Isopropyl (C4), methyl ester (C3) 3R,4R Enantiomer; divergent biological activity
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate Phenoxy (C4), methyl ester (C2) 2S,4S Increased lipophilicity; phenoxy group enhances steric bulk
Methyl (3S,4S)-4-tert-butylpyrrolidine-3-carboxylate tert-Butyl (C4), methyl ester (C3) 3S,4S Higher steric hindrance; slower reaction kinetics

Stereochemical Variations

  • Enantiomers : The (3R,4R)-enantiomer shares identical physical properties (e.g., melting point, solubility) with the target compound but exhibits distinct interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalysis .

Substituent Effects

  • Isopropyl vs. tert-Butyl : Replacing the C4 isopropyl group with a bulkier tert-butyl group increases steric hindrance, which may impede nucleophilic attack at the ester carbonyl group, slowing hydrolysis rates .
  • Phenoxy vs. Alkyl Substituents: The phenoxy group in Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate introduces aromaticity and lipophilicity, enhancing membrane permeability but reducing water solubility compared to the target compound.

Ester Position and Reactivity

  • C3 vs. In contrast, the C2 ester in the phenoxy analog may alter electron distribution across the ring.

Research Findings and Trends

Lipophilicity: The target compound’s logP is estimated to be lower than its phenoxy-containing analog due to the absence of an aromatic group .

Synthetic Utility : The (3S,4S) configuration is preferred in asymmetric synthesis for inducing enantioselectivity, as seen in related pyrrolidine catalysts.

Stability : The methyl ester at C3 is less prone to hydrolysis under basic conditions compared to bulkier esters (e.g., tert-butyl), as observed in analogous systems.

Biological Activity

Methyl (3S,4S)-4-isopropylpyrrolidine-3-carboxylate is a compound belonging to the class of pyrrolidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19NO2
  • Molecular Weight : 197.28 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring with an isopropyl group at the 4-position and a carboxylate moiety at the 3-position.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies using MTT assays indicated that certain derivatives possess antiproliferative activity against acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) cell lines . The mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects :
    • Emerging research suggests that pyrrolidine derivatives may have neuroprotective properties. They have been implicated in the modulation of neurotransmitter systems and may help in conditions like neurodegeneration .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cell signaling pathways. For example, some studies suggest that similar compounds can inhibit enzymes like inosine-5′-phosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis .
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Antimicrobial Efficacy :
    • A study reported the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The results indicated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Models :
    • Another investigation focused on the cytotoxic effects of this compound on leukemia cell lines. The findings demonstrated a dose-dependent reduction in cell viability, suggesting potential for therapeutic application in leukemia treatment .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups and connectivity (e.g., ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies ester C=O stretches (~1740 cm⁻¹) and amine N-H bonds .

What are the key structural features influencing its biological activity?

Q. Basic

  • Stereochemistry : The (3S,4S) configuration ensures optimal binding to enzyme active sites (e.g., proteases or kinases) .
  • Ester Group : Enhances membrane permeability compared to carboxylic acids .
  • Isopropyl Substituent : Contributes to hydrophobic interactions in target binding pockets .

How to resolve contradictions in spectroscopic data during characterization?

Q. Advanced

  • Cross-Validation : Combine NMR, IR, and MS data to confirm assignments (e.g., distinguishing overlapping proton signals via DEPT or HSQC) .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .
  • Computational Modeling : Predict NMR chemical shifts using DFT (Density Functional Theory) to validate experimental data .

What are common impurities in synthesis and how to mitigate them?

Q. Basic

  • Racemization By-products : Minimized by using low-temperature conditions and non-polar solvents .
  • Unreacted Intermediates : Removed via gradient elution in flash chromatography .
  • Oxidation Products : Controlled by inert atmosphere (N₂/Ar) during reactions .

What strategies are used to study its interactions with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to enzymes or receptors .
  • Molecular Docking : Predicts binding modes using software like AutoDock or Schrödinger .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

How to design experiments to assess its metabolic stability?

Q. Advanced

  • In Vitro Liver Microsomes : Incubate the compound with cytochrome P450 enzymes and monitor degradation via LC-MS .
  • Stability Profiling : Test under varying pH (1–10) and temperatures (25–37°C) to simulate physiological conditions .
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to characterize oxidation or hydrolysis products .

What are the storage and handling recommendations?

Q. Basic

  • Storage : In airtight containers under anhydrous conditions (e.g., desiccator with silica gel) at -20°C .
  • Handling : Use inert atmosphere (glove box) to prevent ester hydrolysis or oxidation .
  • Safety : Conduct stability testing before scale-up to avoid exothermic decomposition .

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